molecular formula C8H8N2O4 B8660865 2-(1,3-Dioxolan-2-yl)-3-nitropyridine

2-(1,3-Dioxolan-2-yl)-3-nitropyridine

货号: B8660865
分子量: 196.16 g/mol
InChI 键: SEZFBAXDBCYIIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,3-Dioxolan-2-yl)-3-nitropyridine is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Questions

Q. What are the key synthetic routes for 2-(1,3-Dioxolan-2-yl)-3-nitropyridine, and how can reaction conditions be optimized?

The synthesis typically involves nitration of a pyridine precursor followed by functionalization with a dioxolane group. Key steps include:

  • Nitropyridine Formation : Nitration at the 3-position of pyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
  • Dioxolane Introduction : Protection of a carbonyl group via reaction with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) .
    Optimization :
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitor purity via HPLC or GC-MS to adjust stoichiometry and temperature gradients .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm substituent positions and bond angles .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to distinguish nitro and dioxolane groups.
    • FT-IR : Identify ν(NO₂) stretches near 1520–1350 cm⁻¹ and dioxolane C-O-C vibrations at ~1120 cm⁻¹ .

Q. What safety precautions are essential when handling 3-nitropyridine derivatives in the lab?

  • Toxicity : Nitro groups may cause mutagenicity; use fume hoods and PPE (gloves, lab coats) .
  • Reactivity : Avoid reducing agents (e.g., LiAlH₄) to prevent explosive byproducts .
  • Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution (e.g., MEP surfaces) and identify electrophilic centers. The nitro group directs substitution to the 4- and 6-positions .
  • Kinetic Studies : Compare activation energies for reactions with amines/thiols under varying pH .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity?

  • Case Study : Bromine substitution at the 4-position (e.g., 2-(4-bromophenoxy)-3-nitropyridine) enhances binding to P2Y1 receptors, as shown in crystallographic studies .
  • SAR Table :
DerivativeModificationBioactivity (IC₅₀)Reference
Parent CompoundNone12 µM
4-Bromo DerivativeBr at pyridine C43.5 µM
6-Fluoro DerivativeF at pyridine C68.2 µM

Q. How can contradictions in crystallographic and spectroscopic data be resolved for this compound?

  • Discrepancy Example : Disagreement between XRD bond lengths and DFT-optimized geometries.
  • Resolution :
    • Validate XRD data with R-factor (<5%) and check for twinning using PLATON .
    • Reconcile with solid-state NMR to assess dynamic effects (e.g., torsional motion of the dioxolane ring) .

Q. What strategies mitigate competing side reactions during dioxolane ring formation?

  • Side Reaction : Hydrolysis of the dioxolane under acidic conditions.
  • Mitigation :
    • Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge water .
    • Employ flow chemistry for precise control of residence time and temperature .

Q. Methodological Challenges

Q. How to design a scalable synthesis protocol without compromising enantiomeric purity?

  • Batch vs. Flow : Continuous flow systems reduce racemization by minimizing thermal gradients .
  • Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric dioxolane formation .

Q. What in silico tools are suitable for predicting solubility and stability in aqueous buffers?

  • Software : COSMO-RS (via ADF Suite) to compute logP and solubility parameters .
  • Experimental Cross-Check : Validate with shake-flask assays at pH 7.4 and 25°C .

属性

分子式

C8H8N2O4

分子量

196.16 g/mol

IUPAC 名称

2-(1,3-dioxolan-2-yl)-3-nitropyridine

InChI

InChI=1S/C8H8N2O4/c11-10(12)6-2-1-3-9-7(6)8-13-4-5-14-8/h1-3,8H,4-5H2

InChI 键

SEZFBAXDBCYIIS-UHFFFAOYSA-N

规范 SMILES

C1COC(O1)C2=C(C=CC=N2)[N+](=O)[O-]

产品来源

United States

Synthesis routes and methods

Procedure details

3-Nitro-2-pyridinecarbaldehyde (22 g, 144.74 mmol) was dissolved in toluene (500 mL). To the mixture was added catalytic amount of p-TSA (2 g) and ethylene glycol (40 mL) and the reaction flask equipped with Dean-Stark assembly was refluxed for 12 h at 120° C. After the reaction was complete, the reaction mixture was treated with water and ethyl acetate. The organic layer was separated and the aqueous layer was back extracted with ethyl acetate. The organic layers were combined and dried over anhydrous Na2SO4 and concentrated under reduced pressure to give a thick oily mass. The oily mass was then purified by silica gel column chromatography using 20% of ethyl acetate and hexane as eluent to give 2-(1,3-dioxolan-2-yl)-3-nitropyridine: 1H-NMR (CDCl3) δ: 4.2 (d, 5H), 6.5 (s, 1H), 7.5 (m, 1H), 8.3 (d, 1H), 8.9 (brs, 1H).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。